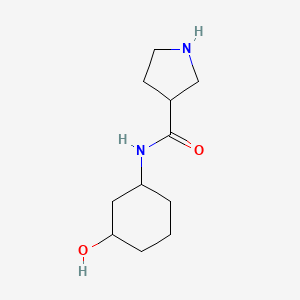
3,6-Dibromo-N,N-dimethylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-N,N-dimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family It contains two bromine atoms and two methyl groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-N,N-dimethylpyrazin-2-amine typically involves the bromination of N,N-dimethylpyrazin-2-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 6 positions of the pyrazine ring. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-N,N-dimethylpyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-N,N-dimethylpyrazin-2-amine: Similar structure but with bromine atoms at the 3 and 5 positions.
N,N-Dimethylpyrazin-2-amine: Lacks bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,6-Dibromo-N,N-dimethylpyrazin-2-amine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. The presence of bromine atoms at the 3 and 6 positions allows for selective reactions and the formation of specific products that are not achievable with other similar compounds.
Eigenschaften
Molekularformel |
C6H7Br2N3 |
|---|---|
Molekulargewicht |
280.95 g/mol |
IUPAC-Name |
3,6-dibromo-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3 |
InChI-Schlüssel |
WPGXDJFKUXYFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=CN=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)




![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)


